Chlorodiisopropylphosphine
Description
Significance and Context of Organophosphorus Chemistry
The field of organophosphorus chemistry, to which chlorodiisopropylphosphine belongs, is a cornerstone of modern chemical science, providing compounds with diverse applications.
The exploration of organophosphorus chemistry gained significant momentum in the mid-20th century, largely driven by the discovery of organophosphine-based toxicants and insecticides. google.com This period marked a surge in research, making the synthesis of related compounds, such as halogenated alkylphosphines, a prominent area of investigation. google.com These compounds, characterized by a phosphorus-halogen bond and alkyl substituents, became recognized as critical synthetic intermediates. orgsyn.org Methods for their preparation evolved, including the reaction of dialkylphosphines with phosgene (B1210022) and the cleavage of N,N-dialkylaminodialkylphosphines. orgsyn.org A common and effective synthesis route for this compound itself involves the reaction of phosphorus trichloride (B1173362) with the Grignard reagent, isopropylmagnesium chloride, a method that provides a good yield of the desired monochloro derivative. wikipedia.orgorgsyn.org
This compound is widely regarded as a crucial organic intermediate for the synthesis of a wide array of organophosphorus compounds. google.comchemicalbook.com The reactivity of its phosphorus-chlorine bond allows for the substitution of the chlorine atom with various other functional groups. chemicalbook.comguidechem.com This versatility makes it an essential starting material for producing secondary phosphines and a variety of phosphine (B1218219) ligands used in catalysis. google.comwikipedia.org Its applications are extensive, contributing to the development of materials such as thermoplastic elastomers and even finding use in the electrochemical synthesis of novel electrolyte salts for lithium-ion batteries. google.com Furthermore, it is a key building block for creating diphosphine ligands, which are important in organometallic chemistry. wikipedia.org
Interdisciplinary Relevance in Contemporary Chemical Science
The utility of this compound extends across multiple chemical disciplines, underscoring its interdisciplinary importance. Its unique properties make it a valuable tool for innovation in synthesis, coordination chemistry, and catalysis. guidechem.comchemimpex.com
In synthetic chemistry, this compound is a versatile reagent. chemicalbook.com It is frequently used to prepare a diverse range of phosphine ligands for transition metal complexes. chemicalbook.comchemicalbook.com The compound's reactive P-Cl bond is key to its function, enabling the introduction of the diisopropylphosphino group into other molecules. chemicalbook.com Specific documented uses include its role as a phosphination reagent for alkynes when combined with a zirconium complex to form zirconoalkenylphosphines and its use in a Grignard reaction with 4-chlorostyrene (B41422) to produce p-styryldiisopropylphosphine. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It can also act as a reducing agent in certain organic reactions. guidechem.com
This compound is a powerful component in the field of coordination chemistry, primarily for synthesizing phosphine ligands that form stable complexes with various metals. guidechem.comchemimpex.com These ligands are critical because their electronic and steric properties can be fine-tuned to influence the behavior of the metal center. wikipedia.org The compound itself can react with alcohols and phenols to create phosphinites, which are also versatile ligands. wikipedia.org A notable application is its use in the cyclometalation process to create luminescent mixed-donor platinum POCN pincer complexes. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
The ligands derived from this compound play a significant role in catalysis, where they can modulate the activity and selectivity of metal catalysts. chemicalbook.comchemicalbook.com By altering the phosphine ligand, researchers can fine-tune the performance of a catalytic system to achieve desired outcomes in organic synthesis. guidechem.comchemimpex.com For instance, simple adducts of rhodium and this compound, whether pre-formed or generated in situ, have been shown to be highly effective pre-catalysts for the ortho-arylation of phenols, a key reaction in organic synthesis. nih.gov This demonstrates the direct impact of the compound on developing more efficient and selective catalytic processes. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40244-90-4 | wikipedia.orgguidechem.com |
| Molecular Formula | C₆H₁₄ClP | wikipedia.orgguidechem.com |
| Molecular Weight | 152.60 g/mol | wikipedia.orgsigmaaldrich.com |
| Appearance | Colorless to light yellow liquid | wikipedia.orgchemicalbook.comguidechem.com |
| Boiling Point | 69 °C at 33 mmHg | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Density | 0.959 g/mL at 25 °C | wikipedia.orgchemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.475 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Solubility | Reacts with water; soluble in organic solvents | wikipedia.orgguidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-di(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPDBTOWHLZQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337132 | |
| Record name | Chlorodiisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40244-90-4 | |
| Record name | Chlorodiisopropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40244-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040244904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIISOPROPYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FG5N54CYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Studies of Chlorodiisopropylphosphine
Established Synthetic Routes and Their Evolution
The synthesis of chlorodiisopropylphosphine has been approached through various chemical pathways. The most prominent and well-documented method involves the use of Grignard reagents with phosphorus trichloride (B1173362). google.comwikipedia.orgwikipedia.org However, alternative routes, such as reactions involving secondary phosphines and halogens, as well as metal reduction methods, have also been explored. google.comgoogle.com
Grignard Reagent Synthesis from Phosphorus Trichloride
The reaction of a Grignard reagent, specifically isopropylmagnesium chloride, with phosphorus trichloride is a primary method for producing this compound. wikipedia.orgwikipedia.org This reaction offers a comparatively high yield of the desired monochloro derivative due to the steric hindrance of the isopropyl groups. wikipedia.org
The general reaction is as follows: PCl₃ + 2 (CH₃)₂CHMgCl → [(CH₃)₂CH]₂PCl + 2 MgCl₂ wikipedia.org
It is crucial to use the Grignard reagent prepared from isopropyl chloride, as using isopropylmagnesium bromide can lead to the formation of bromodiisopropylphosphine through halogen exchange. orgsyn.org
Research has shown that the yield of this compound is significantly influenced by several reaction parameters. These include the molar ratio of the reactants, the reaction temperature, and the rate of addition of the Grignard reagent. google.com
Optimal conditions have been identified to maximize the yield and purity of the final product. google.com A study determined that the best results are achieved with a specific molar ratio of phosphorus trichloride to isopropyl chloride, a reaction temperature of -30°C, and a dripping time of 1.25 hours for the addition of the isopropylmagnesium chloride solution. google.comgoogle.com The stirring speed is another factor, with a rate of 390 revolutions per minute being sufficient to ensure thorough mixing of the reactants. google.com
Table 1: Optimized Reaction Parameters for Grignard Synthesis
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (PCl₃ : i-C₃H₇Cl) | 1 : 1.8 |
| Reaction Temperature | -30 °C |
| Dripping Time | 1.25 hours |
Data derived from a study on the synthesis of this compound. google.comgoogle.com
The choice of solvent plays a critical role in the Grignard synthesis of this compound, affecting both the reaction's efficiency and its safety profile. google.com Traditionally, diethyl ether has been used as the solvent for this reaction, yielding results between 55-60%. google.comgoogle.com However, its low boiling point (35°C) and high volatility pose significant risks, especially for large-scale industrial production. google.comgoogle.comquirkyscience.com
Tetrahydrofuran (B95107) (THF) has emerged as a superior alternative solvent. google.comgoogle.com THF has a higher boiling point (67°C) and is more polar than diethyl ether. quirkyscience.com This increased polarity allows THF to dissolve the Grignard reagent more effectively, which can accelerate the reaction and lead to a higher yield of this compound, reaching up to 71.64%. google.compearson.com The cyclic structure of THF makes its oxygen atom more accessible for coordinating with the magnesium in the Grignard reagent, further enhancing its solvating power compared to the more sterically hindered oxygen in the linear diethyl ether molecule. quirkyscience.compearson.com The use of THF also results in a clearer final solution, simplifying the treatment of reaction residues and reducing environmental pollution, contributing to a cleaner production process. google.comgoogle.com
Table 2: Comparison of Solvents in Grignard Synthesis
| Solvent | Boiling Point | Yield of this compound | Key Advantages |
|---|---|---|---|
| Diethyl Ether | 35 °C quirkyscience.com | 55-60% google.comgoogle.com | Established method. |
| Tetrahydrofuran (THF) | 67 °C quirkyscience.com | Up to 71.64% google.com | Higher yield, increased safety, better dissolution of Grignard reagent, cleaner process. google.comgoogle.compearson.com |
This table compares the properties and outcomes of using diethyl ether versus tetrahydrofuran as a solvent in the Grignard synthesis of this compound.
Alternative Synthetic Approaches
While the Grignard method is prevalent, other synthetic routes to this compound have been developed.
One alternative involves the reaction of secondary phosphines with halogens. google.comgoogle.com This method provides a direct route to the desired product. Another approach involves the reaction of dialkylphosphines with phosgene (B1210022). orgsyn.org
Metal reduction methods offer another pathway. For instance, this compound can be prepared by the reduction of a diisopropyltrichlorophosphorus-aluminum chloride complex using antimony. orgsyn.org Other reducing agents can also be employed in this general method. orgsyn.org
Novel and Green Synthetic Methodologies
Recent research has focused on developing more sustainable and environmentally benign methods for synthesizing phosphorus compounds, including photocatalytic approaches and the use of greener solvents.
Photocatalytic Approaches for Halophosphine Reduction
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to phosphorus chemistry is a growing field of interest. acs.orgacs.org Recent studies have demonstrated the light-driven activation of halophosphines (R₂PX) using an Iridium-based photocatalyst. acs.orgdiva-portal.org This methodology provides a novel route to various phosphorus compounds under mild conditions.
The process involves the reduction of a halophosphine. While not yet specifically detailed for the direct synthesis of this compound, the research shows that the P-X bond in various halophosphines can be activated. The initially formed secondary phosphines (R₂PH) can then react with remaining halophosphine to form diphosphines (R₂P-PR₂). acs.org For aryl-substituted diphosphines, further reduction to the secondary phosphine (B1218219) is possible under the same conditions. acs.org The photocatalytic activation of P-Cl bonds is considered a frontier in organophosphorus chemistry, offering alternatives to traditional, often harsh, reduction methods. acs.orgdiva-portal.org
The general scheme involves an excited photocatalyst being reductively quenched by an electron donor, like N,N-diisopropylethylamine (DIPEA). The reduced photocatalyst then transfers an electron to the halophosphine. diva-portal.orgdiva-portal.org
Table 1: Products from Photocatalytic Activation of Halophosphines
| Substrate Type | Major Product(s) | Catalyst System |
|---|---|---|
| R₂PCl (R = alkyl, aryl) | Diphosphines (R₂P-PR₂) | Ir(ppy)₃ / DIPEA |
| RAr₂P-PRAr₂ | Secondary Phosphines (RAr₂PH) | Ir(ppy)₃ / DIPEA |
This table summarizes general findings from recent studies on photocatalytic halophosphine activation and does not represent specific results for this compound.
Sustainable and Clean Production Techniques
A significant advancement in the clean production of this compound has been achieved by optimizing the solvent used in the well-established Grignard synthesis route. The traditional method uses phosphorus trichloride and isopropylmagnesium chloride in diethyl ether. wikipedia.orgorgsyn.org While effective, the use of highly volatile and flammable diethyl ether poses significant safety risks, especially for large-scale industrial production. google.comgoogle.com
A patented improvement involves substituting diethyl ether with tetrahydrofuran (THF). google.comgoogle.com THF has a higher boiling point and is a more polar solvent, which offers several advantages. It dissolves the Grignard reagent more effectively, which can accelerate the reaction and lead to a higher yield. google.com This modification not only enhances safety but also improves the efficiency and cleanliness of the production process, as the reaction mixture is clearer and the residues are easier to handle. google.com
Table 2: Comparison of Solvents in the Grignard Synthesis of this compound
| Solvent | Reaction Temperature | Yield | Safety Profile |
|---|---|---|---|
| Diethyl Ether | -45°C (bath temperature) | 55-60% | Low boiling point, high flammability |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product distribution.
Detailed Reaction Pathway Elucidation
The formation of this compound via the Grignard reaction is a classic example of nucleophilic substitution at a phosphorus center. The reaction of phosphorus trichloride (PCl₃) with two equivalents of isopropylmagnesium chloride (i-PrMgCl) is the most common laboratory and industrial synthesis. wikipedia.orgacs.org
The key to the successful synthesis of this compound, as opposed to the trisubstituted triisopropylphosphine (B1582976), lies in the steric hindrance imparted by the bulky isopropyl groups. orgsyn.org The general mechanism for Grignard reactions involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on an electrophilic center. byjus.commt.comleah4sci.com
In this specific case, the reaction proceeds stepwise:
First Substitution: One molecule of i-PrMgCl reacts with PCl₃ to form dichloro(isopropyl)phosphine (i-PrPCl₂). PCl₃ + i-PrMgCl → i-PrPCl₂ + MgCl₂
Second Substitution: A second molecule of i-PrMgCl reacts with the intermediate i-PrPCl₂ to yield the desired product, this compound. i-PrPCl₂ + i-PrMgCl → (i-Pr)₂PCl + MgCl₂
The reaction is typically performed at low temperatures (-30°C to -25°C) to control reactivity. orgsyn.org The steric bulk of the two isopropyl groups on the phosphorus atom significantly hinders the approach of a third Grignard reagent molecule. This steric shield makes the formation of triisopropylphosphine, (i-Pr)₃P, unfavorable, allowing for the isolation of the monochloro derivative in good yield (55-80%). orgsyn.orgscribd.com This is in contrast to reactions with less hindered Grignard reagents (like methyl or ethyl), where mixtures containing significant amounts of the trisubstituted phosphine are often formed. orgsyn.org
In the context of photocatalytic methods, mechanistic studies show that the reaction is initiated by the excited state of the Iridium photocatalyst being reductively quenched by an amine electron donor (DIPEA). acs.orgdiva-portal.org This generates a potent Ir(II) species. However, electron transfer from this Ir(II) complex to the halophosphine (R₂PX) is surprisingly slow. It is proposed that a small fraction of the Ir(II) species, which escapes recombination with the oxidized donor, is responsible for the reduction of the P-Cl bond, initiating the subsequent chemical transformations. diva-portal.org
Role of Intermediates and Transition States
The synthesis of this compound, primarily through the reaction of phosphorus trichloride (PCl₃) with isopropylmagnesium chloride (i-PrMgCl), is a sequential process involving distinct intermediates and transition states. The reaction proceeds via a stepwise nucleophilic substitution at the phosphorus center.
Initially, one equivalent of the Grignard reagent reacts with PCl₃ to form the first key intermediate, **isopropyldichlorophosphine (i-PrPCl₂) **. This is followed by the reaction with a second equivalent of the Grignard reagent to yield the desired product, This compound ((i-Pr)₂PCl) . A potential side product is the fully substituted triisopropylphosphine ((i-Pr)₃P) , which can form if a third equivalent of the Grignard reagent reacts. However, the significant steric hindrance from the bulky isopropyl groups tends to disfavor this third substitution, allowing for a good yield of the target monochloro derivative under controlled conditions. wikipedia.org
The mechanism of this substitution is understood as a bimolecular nucleophilic substitution at the phosphorus atom (Sₙ2@P). chemrxiv.org Theoretical and computational studies on analogous systems provide significant insight into the nature of the intermediates and transition states involved. The reaction pathway involves the approach of the nucleophilic carbon of the Grignard reagent to the electrophilic phosphorus atom.
Transition State Models:
Computational models for reactions between chlorophosphines and organometallic reagents suggest complex and finely balanced pathways. Key findings from related systems indicate that the transition state is not a simple, single structure.
Sₙ2@P Transition States : The substitution at the phosphorus center can theoretically proceed via two distinct transition states leading to either inversion or retention of the stereochemical configuration at the phosphorus atom. chemrxiv.org These pathways involve the formation of a pentacoordinate phosphorus species in the transition state.
Halogen-Bonded Intermediates : Some computational studies propose an alternative to the direct Sₙ2@P attack. An initial interaction may occur where the Grignard reagent's carbon atom interacts with the chlorine atom of the P-Cl bond, forming a halogen-bonded reactant complex. The reaction then proceeds through a transition state where the C-Cl bond forms as the P-Cl bond breaks (an Sₙ2@Cl mechanism). chemrxiv.org
Ion-Pair Intermediates : In the related synthesis of acyl(chloro)phosphines, density functional theory (DFT) calculations have identified a stepwise mechanism. The initial nucleophilic attack leads to a phosphonium (B103445) and chloride ion-pair intermediate. This is followed by a second, lower-energy transition state corresponding to the formation of the P-Cl bond and the elimination of a leaving group. rsc.orgresearchgate.net This suggests that discrete, charged intermediates can play a crucial role.
The following table summarizes calculated energy values for intermediates and transition states in the reaction of a phosphinidene (B88843) precursor with benzoyl chloride to form an acyl(chloro)phosphine, illustrating the energetic landscape of P-Cl bond formation. rsc.org
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | t-BuPA + Benzoyl Chloride | 0.0 |
| TS1 | Transition state for nucleophilic attack | +17.9 |
| I1 | Phosphonium-chloride ion-pair intermediate | -4.5 |
| TS2 | Transition state for P-Cl bond formation | +15.6 |
| Products | Acyl(chloro)phosphine + Anthracene | -28.9 |
Kinetic Studies of Synthesis Reactions
While detailed, formal kinetic studies (e.g., published rate laws and activation energies) specifically for the industrial synthesis of this compound are not extensively documented in public literature, kinetic principles are well-understood from related reactions and process optimization data. The rate of synthesis is known to be significantly influenced by several factors.
Factors Influencing Reaction Rate:
Solvent : The choice of solvent is critical. The reaction is typically performed in ethers. Using tetrahydrofuran (THF) instead of diethyl ether has been shown to accelerate the reaction rate and improve yields. This is attributed to the higher polarity of THF, which can better solvate the Grignard reagent and stabilize charged intermediates and transition states. acs.org
Temperature : The reaction is highly exothermic and is generally controlled at low temperatures (e.g., -30°C to 0°C) to manage the reaction rate and prevent the formation of byproducts.
Sonication : The rate of formation of Grignard reagents, and consequently their subsequent reactions, can be significantly increased by the use of ultrasound (sonication), which helps to activate the magnesium surface. mmcmodinagar.ac.in
Kinetic Analysis in Analogous Systems:
Kinetic investigations of structurally related organophosphorus syntheses provide a framework for understanding the synthesis of this compound.
NMR Monitoring : ³¹P NMR spectroscopy is a powerful tool for monitoring the progress of these reactions in real-time. By tracking the concentration of reactants, intermediates (e.g., i-PrPCl₂), and products over time, reaction rates can be determined. This method has been used to determine the activation parameters for the cyclization of metalloenediynes containing phosphine ligands, yielding Eyring plots from temperature-dependent rate data. rsc.org
Hammett Studies : For the synthesis of para-substituted acyl(chloro)phosphines, kinetic analysis through competition experiments has been used to generate a Hammett plot. The study yielded a reaction constant (ρ) of -2.36, indicating a buildup of positive charge in the rate-determining transition state. rsc.orgresearchgate.net This suggests that the nucleophilic attack of the phosphorus compound is the rate-limiting step.
The table below presents kinetic data from a study on the Bergman cyclization of Pt(II) phosphine enediyne complexes, illustrating how electronic effects of phosphine substituents influence reaction rates, a principle applicable to phosphine synthesis. rsc.org
| Complex | Phosphine Substituent (R) | Half-life (t₁/₂) at 25°C (h) | Rate Constant (k) at 25°C (x 10⁻⁵ s⁻¹) | ΔG‡ at 25°C (kcal/mol) |
|---|---|---|---|---|
| 3b | p-OCH₃ | 2.1 | 9.2 | 22.2 |
| 3a | Phenyl | 15.4 | 1.2 | 23.5 |
| 3c | p-CF₃ | 34.4 | 0.56 | 24.0 |
| 3f | Cyclohexyl | 29.2 | 0.66 | 23.9 |
| 3g | Isopropyl | 20.3 | 0.95 | 23.6 |
Flow Chemistry : Advanced kinetic studies of Grignard reactions have been performed using continuous flow reactors. This technique allows for precise control over reaction time and temperature, enabling the generation of high-quality kinetic data. Studies on Grignard additions to esters have used this method to derive Arrhenius parameters and support a Meisenheimer-type mechanism involving a four-membered ring transition state. mit.edu
Reactivity and Reaction Pathways of Chlorodiisopropylphosphine
Fundamental Reaction Types Involving the P-Cl Bond
The P-Cl bond in chlorodiisopropylphosphine is the focal point for its fundamental reactions, which mainly include nucleophilic substitutions and reductions. These reactions allow for the introduction of new functional groups at the phosphorus center, leading to a diverse array of products.
This compound readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. guidechem.com This process is central to its utility in synthesizing more complex phosphine (B1218219) derivatives.
A primary application of this compound is in the synthesis of tertiary phosphines. This is achieved through reactions with strong carbon-based nucleophiles, such as organolithium compounds or Grignard reagents. wikipedia.org In these reactions, the organometallic reagent (RM, where R is an organic substituent and M is Li or MgX) attacks the electrophilic phosphorus atom, displacing the chloride ion to form a new phosphorus-carbon bond. wikipedia.org This method is highly effective for creating unsymmetrical tertiary phosphines, which are valuable as ligands in catalysis. For instance, reacting 5,6-dibromoacenaphthene first with n-butyllithium and then with this compound is a known route to synthesize a specific tertiary phosphine. researchgate.net
The general reaction is as follows: [(CH₃)₂CH]₂PCl + RM → [(CH₃)₂CH]₂PR + MCl wikipedia.org
| Nucleophile (RM) | Product (Tertiary Phosphine) | Reference |
|---|---|---|
| p-Styrylmagnesium bromide | p-Styryldiisopropylphosphine | chemicalbook.com, sigmaaldrich.com |
| Lithium derivative of 5-bromoacenaphthene | 5-bromo-6-(diisopropylphosphino)acenaphthene | researchgate.net |
| Organolithium Reagents (general) | [(CH₃)₂CH]₂PR | wikipedia.org |
This compound serves as a crucial reagent for the synthesis of phosphinite ligands. These reactions involve the nucleophilic attack of an alcohol (ROH) or a phenol (B47542) on the phosphorus atom. wikipedia.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.orgrsc.org This methodology allows for the creation of a wide range of phosphinite ligands, including bidentate pincer-type ligands, by using diols like resorcinol (B1680541) or 2,7-dihydroxy-1,8-naphthyridine. rsc.orgresearchgate.net These phosphinite ligands are important in coordination chemistry and catalysis. wikipedia.org
The general reaction is: [(CH₃)₂CH]₂PCl + ROH + Base → [(CH₃)₂CH]₂POR + Base·HCl wikipedia.org
| Alcohol/Phenol Reactant | Base | Resulting Phosphinite Ligand | Reference |
|---|---|---|---|
| Resorcinol | 4-dimethylaminopyridine (B28879) | 1,3-bis(diisopropylphosphinito)benzene | researchgate.net |
| 2,7-dihydroxy-1,8-naphthyridine | Triethylamine (Et₃N) | Naphthyridine-derived PONNOP pincer ligand | rsc.org |
| N-hydroxyphthalimide | Not Specified | Diisopropylphosphinic amide derivative | thieme-connect.de |
This compound can be involved in reductive processes, primarily through its conversion to the corresponding secondary phosphine, diisopropylphosphine (B1583860) (iPr₂PH). The reduction of the P-Cl bond to a P-H bond is a key transformation, as secondary phosphines are themselves important intermediates and ligands. This reduction can be accomplished using various reducing agents. For example, lithium aluminium hydride (LiAlH₄) is a common reagent for this purpose. The resulting diisopropylphosphine can then be used in further synthetic applications. ncl.ac.uk While this compound itself can be employed as a reducing agent to facilitate certain conversions, its most significant role in reductive pathways is as a precursor to secondary phosphines. guidechem.com
Nucleophilic Substitution Reactions with Varied Functional Groups
Advanced Reaction Pathways and Derivatization
Beyond fundamental substitutions and reductions, this compound is integral to more complex synthetic strategies, particularly those involving Grignard reagents for the construction of diverse organophosphorus compounds.
Grignard reactions are fundamental to the chemistry of this compound, being central to both its own synthesis and its use as a building block. wikipedia.org
The synthesis of this compound itself is efficiently achieved by treating phosphorus trichloride (B1173362) (PCl₃) with two equivalents of isopropylmagnesium chloride. wikipedia.org The steric bulk of the isopropyl groups favors the formation of the disubstituted product over the trisubstituted phosphine, which can be a dominant issue with less hindered Grignard reagents. wikipedia.orgncl.ac.uk This method provides a reliable route to this important synthetic intermediate. google.com
The reaction is: PCl₃ + 2 (CH₃)₂CHMgCl → [(CH₃)₂CH]₂PCl + 2 MgCl₂ wikipedia.org
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phosphorus trichloride | Isopropylmagnesium chloride | Diethyl ether | Reaction at -45°C | 55-60% | google.com |
| Phosphorus trichloride | Isopropylmagnesium chloride | Tetrahydrofuran (B95107) (THF) | Reaction at -30°C, 1.25h addition | 71.64% | google.com, google.com |
Furthermore, this compound is a versatile reactant in Grignard reactions to produce a variety of tertiary phosphines. chemicalbook.com For example, its reaction with p-styrylmagnesium bromide, generated from 4-chlorostyrene (B41422), yields p-styryldiisopropylphosphine, a useful ligand in catalysis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Grignard Reactions for Organophosphorus Compound Synthesis
Example: Synthesis of p-styryldiisopropylphosphine
A notable application of this compound is in the synthesis of p-styryldiisopropylphosphine. chemicalbook.comsigmaaldrich.comsigmaaldrich.comxunlan.net This reaction is typically achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. byjus.comsigmaaldrich.comyoutube.com
The synthesis commences with the preparation of a Grignard reagent, specifically p-styrylmagnesium bromide. This is accomplished by reacting 4-chlorostyrene with magnesium metal. sigmaaldrich.com The resulting Grignard reagent then acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. chemicalbook.comsigmaaldrich.comsigmaaldrich.comxunlan.net This nucleophilic substitution displaces the chloride ion, leading to the formation of a new phosphorus-carbon bond and yielding the desired product, p-styryldiisopropylphosphine. wikipedia.org
This synthetic route provides an efficient method for producing p-styryldiisopropylphosphine, a valuable ligand in catalysis and material science. chemicalbook.com The vinyl group of the styryl moiety can undergo further polymerization or other transformations, making it a useful building block for functional materials.
Table 1: Key Reactants in the Synthesis of p-styryldiisopropylphosphine
| Compound Name | Role in Reaction |
| This compound | Electrophilic phosphorus source |
| 4-Chlorostyrene | Precursor to the Grignard reagent |
| Magnesium | Metal for Grignard reagent formation |
Zirconophosphination of Alkynes
This compound plays a crucial role as a phosphination reagent in the zirconophosphination of alkynes. chemicalbook.comsigmaaldrich.comsigmaaldrich.comxunlan.net This reaction, mediated by a zirconium complex, allows for the efficient synthesis of zirconoalkenylphosphines. chemicalbook.comsigmaaldrich.comsigmaaldrich.comxunlan.net
The process typically involves the use of a zirconocene (B1252598) complex, such as [Cp2Zr(1-butene)(DMAP)], where Cp represents a cyclopentadienyl (B1206354) group and DMAP is 4-(dimethylamino)pyridine. chemicalbook.comsigmaaldrich.comsigmaaldrich.comxunlan.net
Mechanism and Scope of Zirconoalkenylphosphine Formation
The zirconophosphination reaction proceeds through the generation of a reactive zirconocene intermediate. nih.gov This intermediate then reacts with an alkyne to form a zirconacyclopentene or a related species. Subsequent reaction with this compound introduces the diisopropylphosphino group, yielding the zirconoalkenylphosphine product. acs.org
This method is applicable to a variety of alkynes, providing access to a range of alkenylphosphines with diverse substituents. acs.org While direct reaction of (α-unsubstituted alkenyl)zirconocenes with this compound can be challenging, the addition of a copper(I) salt, such as CuCl, facilitates the reaction, leading to the formation of the corresponding alkenylphosphine as a CuCl complex. acs.org This copper-mediated pathway expands the scope of the reaction to include α-substituted alkenylzirconocenes. acs.org
Table 2: Components in Zirconophosphination of Alkynes
| Component | Function |
| This compound | Phosphination reagent |
| [Cp2Zr(1-butene)(DMAP)] | Zirconocene precursor |
| Alkyne | Substrate for phosphination |
| Copper(I) Chloride (optional) | Catalyst for challenging substrates |
Cyclometalation Processes for Luminescent Complexes
This compound is a key precursor in the synthesis of luminescent metal complexes through cyclometalation reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com These processes involve the intramolecular activation of a C-H bond by a metal center, leading to the formation of a stable metallacycle. The resulting cyclometalated complexes often exhibit interesting photophysical properties, including strong luminescence. um.esnih.govrsc.org
Platinum POCN Pincer Complex Synthesis
A significant application of this compound in this area is the synthesis of luminescent platinum POCN pincer complexes. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, often conferring high stability to the resulting complex. rsc.org
The synthesis of a platinum POCN pincer complex can be achieved via a direct cyclometalation process. sigmaaldrich.comresearchgate.net This involves the reaction of a suitable platinum precursor, such as PtBr2(SEt2)2, with a ligand derived from this compound. researchgate.net The ligand is designed to have a phosphine group, a central aryl ring for C-H activation, and a nitrogen-containing arm. The reaction leads to the formation of a highly stable, emissive pincer complex. researchgate.net The resulting complexes, such as κP,κC,κN-[2,6-(iPr2PO)-(C6H3)(CH2[c-N(CH2)4O])]PtBr, are often emissive in both the solid state and in frozen solution. researchgate.net
Reactivity with Nitrogen-Containing Compounds
The electrophilic nature of the P-Cl bond in this compound allows it to readily react with a variety of nitrogen-containing nucleophiles, such as amines. tuwien.atcdnsciencepub.com These reactions lead to the formation of a P-N bond, a key structural motif in a wide range of compounds, including ligands for catalysis and biologically active molecules. acs.orgnih.gov
Formation of Aminophosphines and Their Derivatives
The reaction of this compound with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, affords aminophosphines. tuwien.atcdnsciencepub.comcdnsciencepub.com For instance, the reaction with N,N'-dimethyl-1,3-propanediamine in the presence of triethylamine yields a bis(aminophosphine) ligand. cdnsciencepub.comcdnsciencepub.com
This methodology allows for the modular synthesis of a diverse array of aminophosphine (B1255530) ligands by varying the amine starting material. acs.org These ligands can then be used to create a variety of metal complexes with tailored steric and electronic properties. tuwien.atacs.org For example, anilidophosphine ligands (HPNR) can be synthesized through the reaction of a lithiated aniline (B41778) derivative with this compound. nih.govacs.org These ligands are precursors to various lanthanide complexes. nih.govacs.org The reaction of this compound with N-hydroxyphthalimide yields the corresponding amide derivative. thieme-connect.de
Table 3: Examples of Nitrogen-Containing Reactants for Aminophosphine Synthesis
| Reactant | Resulting Product Type |
| N,N'-dimethyl-1,3-propanediamine | Bis(aminophosphine) ligand |
| Substituted Anilines | Anilidophosphine ligands |
| N-Hydroxyphthalimide | Phosphinic amide derivative |
Participation in Intramolecular Cyclizations
This compound is a crucial reagent for synthesizing complex molecular architectures through intramolecular cyclization, often by first forming a larger phosphine-containing molecule that subsequently undergoes ring closure. This strategy is widely employed in the creation of pincer ligands and other cyclic organophosphorus compounds.
One approach involves the reaction of this compound with bifunctional organic molecules. For example, it reacts with resorcinol in the presence of 4-dimethylaminopyridine to create 1,3-bis(diisopropylphosphinito)benzene. researchgate.netacs.org This precursor can then undergo cyclometalation with a metal complex like Pd(COD)Cl2 to yield a stable palladium PCP pincer complex. researchgate.netacs.org Similarly, a ligand precursor can be prepared in two steps from pyrrole, formaldehyde, and this compound, which subsequently reacts with a ruthenium complex to form a neutral PCP pincer ligand featuring a central carbene moiety through double C-H activation. acs.org
Another pathway to cyclization involves the initial formation of a phosphino-functionalized intermediate which is then induced to cyclize. Diphosphino diazo compounds, prepared by reacting a metalated diazo precursor with this compound, react with palladium complexes to form four-membered palladadiphosphanylcarbene rings. nih.gov These reactions demonstrate the utility of this compound in creating strained, reactive cyclic systems. Research has also explored the intramolecular C-H functionalization of aliphatic amides, assisted by bidentate directing groups, to achieve dehydrogenative cyclization. researchgate.net
Table 1: Examples of Intramolecular Cyclization Reactions Involving this compound Derivatives
| Starting Materials | Reagents | Product Type | Ref. |
| Resorcinol, this compound | 4-dimethylaminopyridine, then Pd(COD)Cl₂ | Palladium PCP Pincer Complex | researchgate.net, acs.org |
| Pyrrole, Formaldehyde, this compound | Et₃N, then [(p-cymene)RuCl₂]₂ | Ruthenium PCP Carbene Complex | acs.org |
| Metalated Diazo Precursor, this compound | [Pd(μ-Cl)(allyl)]₂ | Palladadiphosphanylcarbene | nih.gov |
Oxidation and Chalcogenation Reactions
The phosphorus(III) center in this compound and its derivatives is readily oxidized to phosphorus(V). This transformation is fundamental to the synthesis of phosphine oxides, phosphine sulfides, and phosphine selenides. These reactions are not only important for creating new ligands with different electronic properties but also for forming precursors for materials science applications.
The oxidation of phosphines derived from this compound to their corresponding phosphine oxides is a common transformation. This conversion alters the electronic and steric properties of the phosphorus center, which can have significant effects on the molecule's subsequent reactivity. For instance, phosphine enediyne ligands, synthesized using this compound, can be oxidized to their phosphine oxide analogues. rsc.org This oxidation markedly increases the temperature required for Bergman cyclization, a thermally induced cycloaromatization reaction. rsc.org The phosphine oxide ligands are generally more robust and stable under ambient conditions compared to their phosphine counterparts. rsc.org
The oxidation process can be achieved using various oxidizing agents. While common oxidants like hydrogen peroxide or nitric acid are used for oxidizing secondary dialkylphosphines, specific applications may employ milder or more specialized reagents. thieme-connect.de For example, disulfides can act as oxidizing agents for certain phosphines in redox-based bioconjugation strategies. nih.gov
Table 2: Comparison of Bergman Cyclization Temperatures for Phosphine Enediynes and Their Oxides
| Compound Type | Functionalization | Cyclization Temperature | Ref. |
| Phosphine Enediyne (from iPr₂PCl) | None | Lower Temperatures | rsc.org |
| Phosphine Oxide Enediyne | None | > 280 °C | rsc.org |
| Phosphine Enediyne (from iPr₂PCl) | Para-substituted | Lower Temperatures | rsc.org |
| Phosphine Oxide Enediyne | Para-substituted | > 280 °C | rsc.org |
This compound serves as a starting material for the synthesis of chalcogenated ligands, particularly those containing sulfur (thio) and selenium (seleno) groups. The reaction of iminobis(diisopropylphosphine), which can be prepared from this compound, with elemental selenium yields iminobis(diisopropylphosphine selenide), NH(SePiPr2)2. psu.edu This compound can be deprotonated to form the dichalcogenoimidodiphosphinato anion, [N(PSeiPr2)2]⁻, a versatile ligand for creating metal complexes. psu.edu
These chalcogenated ligands are effective single-source precursors for chemical vapor deposition (CVD) of metal chalcogenide thin films. worktribe.com For example, the cadmium complex Cd[(SePiPr2)2N]2 has been used in aerosol-assisted CVD to deposit films of cadmium selenide (B1212193) (CdSe) or cadmium phosphide, depending on the deposition conditions. worktribe.com During the thermolytic decomposition of such precursors, the formation of novel phosphorus-chalcogen containing cations has been observed. Pyrolysis studies suggest a breakdown mechanism that favors the formation of a new aromatic iPr2N2P3+ ion. worktribe.com
Research into the coordination chemistry of ligands derived from this compound has revealed several instances of unexpected reactivity. These findings highlight the subtle electronic and steric factors that can lead to unforeseen molecular rearrangements and structural diversity.
One notable example occurred during the synthesis of a dinucleating 'expanded pincer' ligand, i-PrPONNOP, which was prepared from 2,7-dihydroxy-1,8-naphthyridine and this compound. rsc.org While this ligand readily binds two copper(I) centers as intended, it undergoes an unexpected rearrangement in the presence of nickel(II) salts, transforming into a 'regular' PONNP pincer ligand. rsc.org This rearrangement prohibits the binding of two metal centers in close proximity. The study also noted that the P-O bonds in the phosphinite ligand are highly susceptible to hydrolysis and alcoholysis, leading to undesired side products. rsc.org
In another study, the complexation of a series of monoanionic PN ligands, synthesized from substituted anilines and this compound, with lanthanum precursors led to unexpected structural diversity. acs.org In the case of a methoxy-substituted ligand, evidence suggested that the methoxy (B1213986) group was demethylated, followed by migration of the methyl group onto the phosphorus atom. acs.org This type of deprotection and rearrangement is a known but not always predictable reaction in the presence of strong Lewis acids like lanthanide ions. acs.org Furthermore, reacting diphosphino diazo compounds (derived from this compound) with palladium complexes led to palladadiphosphanylcarbenes with an "unexpected geometric feature": a noticeable deviation from planarity in the four-membered PCPPd ring in the singlet carbene state. nih.gov
Applications of Chlorodiisopropylphosphine in Catalysis and Ligand Design
Ligand Chemistry and Transition Metal Complexes
Role as a Powerful Ligand in Coordination Chemistry
The diisopropylphosphino moiety, derived from chlorodiisopropylphosphine, is recognized as a powerful component in ligand design due to its distinct electronic and steric properties. Phosphine (B1218219) ligands are known for their ability to fine-tune the characteristics of metal catalysts. The electronic nature of the substituents on the phosphorus atom influences its electron-donating ability, while the size of these substituents dictates the steric environment around the metal center.
The diisopropylphosphino group is a strong electron donor, which increases the electron density on the metal center to which it is coordinated. This enhanced electron density can facilitate key steps in catalytic cycles, such as oxidative addition. Sterically, the isopropyl groups are bulky, which can promote reductive elimination, another crucial step in many catalytic processes. A study on proazaphosphatrane ligands, which have a similar steric profile, reported a cone angle of 179° for the isopropyl-substituted version, indicating significant steric bulk. acs.org This combination of strong electron-donating character and substantial steric hindrance makes ligands derived from this compound highly effective in a variety of catalytic applications.
Synthesis of Phosphine Ligands for Transition Metal Complexes
This compound is a key precursor for the synthesis of tertiary phosphine ligands. wikipedia.org The general synthetic route involves the reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds. wikipedia.org This nucleophilic substitution reaction displaces the chloride ion, forming a new phosphorus-carbon bond and yielding the desired tertiary phosphine. wikipedia.org
A prominent example is the synthesis of 1,1'-bis(diisopropylphosphino)ferrocene (dippf), a widely used chelating ligand in catalysis. The synthesis is typically achieved by the dilithiation of ferrocene (B1249389), followed by reaction with two equivalents of this compound.
General Reaction for Tertiary Phosphine Synthesis: (i-Pr)₂PCl + RM → (i-Pr)₂PR + MCl (where R is an organic substituent and M is a metal like Li or MgX)
This straightforward and versatile synthetic methodology allows for the incorporation of the diisopropylphosphino group into a wide range of molecular frameworks, leading to a diverse library of phosphine ligands with tailored properties.
The steric and electronic properties of ligands derived from this compound have a profound impact on the activity and selectivity of transition metal catalysts. The bulky diisopropylphosphino groups can create a specific steric environment around the metal center, which can influence substrate binding and product formation, thereby enhancing selectivity. The strong electron-donating nature of these ligands can increase the catalytic activity by promoting key steps in the catalytic cycle.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, ligands bearing the diisopropylphosphino moiety have been shown to improve catalyst performance. For instance, the use of 1,1'-bis(diisopropylphosphino)ferrocene (dippf) in these reactions can lead to higher yields and efficiency. watson-int.com The combination of steric bulk and electron-richness of the dippf ligand is thought to stabilize the active palladium(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. watson-int.com
| Ligand | Catalyst System | Reaction | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| 1,1'-bis(diisopropylphosphino)ferrocene (dippf) | Pd(OAc)₂/dippf | C-S Cross-Coupling | Thiophenol | 4-Chlorotoluene | 98 | fishersci.co.uk |
| 1,1'-bis(diisopropylphosphino)ferrocene (dippf) | Pd(OAc)₂/dippf | C-S Cross-Coupling | 1-Dodecanethiol | 4-Bromoanisole | 95 | fishersci.co.uk |
Formation of Chelating Diphosphine Ligands
This compound is an essential reagent for the synthesis of chelating diphosphine ligands, where two phosphino (B1201336) groups are connected by a molecular backbone. These ligands can coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. This chelation effect often leads to more stable and robust catalysts compared to those with monodentate ligands.
A notable example is the synthesis of the adaptable chelating diphosphine ligand, PterP (1,2-bis(2-(diisopropylphosphino)phenyl)benzene). The synthesis of this ligand involves the reaction of a dilithiated precursor with this compound to introduce the two diisopropylphosphino groups. The resulting PterP ligand exhibits remarkable flexibility, being able to coordinate to a metal center in both cis and trans geometries.
The unique structural features of chelating diphosphine ligands derived from this compound can be exploited to stabilize reactive intermediates, such as metal carbenes. Group 10 metal carbenes are proposed as key intermediates in various catalytic transformations, but their isolation is often challenging.
The PterP ligand has been successfully employed to stabilize unprecedented trigonal-planar diarylcarbenes of both palladium and platinum. The reaction of a two-coordinate palladium(0) or platinum(0) precursor complex of PterP with di-p-tolyldiazomethane leads to the formation of [(PterP)M=C(p-tol)₂] (M = Pd, Pt). In this process, the ligand transforms from a trans-coordinating geometry to a wide-bite, cis-coordinating arrangement to accommodate the carbene ligand. The platinum diarylcarbene complex proved to be unusually stable, allowing for its characterization by X-ray crystallography.
Ferrocene-Based Ligands and Their Complexes
Ferrocene provides a versatile and robust scaffold for the design of chelating diphosphine ligands. The reaction of dilithioferrocene with this compound is a common method for synthesizing 1,1'-bis(diisopropylphosphino)ferrocene (dippf). google.com This ligand has found widespread use in homogeneous catalysis. watson-int.com
The dippf ligand readily forms complexes with various transition metals, including cobalt, nickel, palladium, platinum, zinc, cadmium, mercury, and gold. acs.org The electrochemical properties of these complexes have been investigated, revealing that coordination of the dippf ligand to a metal center leads to a more positive oxidation potential for the ferrocene backbone. acs.org The molecular structures of [PtCl₂(dippf)] and [ZnCl₂(dippf)] have been determined by X-ray crystallography. acs.org
The dippf ligand and its transition metal complexes are effective catalysts for a range of organic transformations. For example, a palladium complex of dippf has been utilized for the efficient cross-coupling of thiols with aryl halides. fishersci.co.uk Furthermore, dippf can be used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its electronic properties can be harnessed. watson-int.com
Pincer Ligand Development
This compound is a key reagent in the development of pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion. The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties.
The synthesis of P-N-P (phosphine-amine-phosphine) and P-O-P (phosphine-ether-phosphine) pincer ligands can be achieved through the condensation of aromatic diamines or diols with electrophilic chlorophosphines, such as this compound mdpi.com. This modular approach allows for the systematic variation of the ligand backbone and the substituents on the phosphorus atoms, enabling the creation of a diverse library of ligands with tailored properties mdpi.comnih.gov. For example, a family of POP-pincer ligands has been synthesized using a dibenzofuran (B1670420) framework, where the phosphine moieties are introduced by reacting the dilithiated dibenzofuran with a chlorophosphine derivative nih.gov.
Catalytic Applications in Organic Synthesis
Ligands derived from this compound have demonstrated significant utility in enhancing the efficiency and selectivity of various catalytic organic reactions.
Enhancement of Reaction Efficiency and Selectivity
The properties of phosphine ligands, such as their steric bulk and electron-donating ability, play a crucial role in determining the outcome of a catalytic reaction rsc.org. The bulky diisopropylphosphino groups in ligands derived from this compound can influence the coordination environment of the metal center, leading to improved reaction rates and selectivities acs.org. For instance, in the rhodium-catalyzed hydroformylation of cycloolefins, a PNP pincer ligand bearing diisopropylphosphino groups led to high conversion for cyclohexene (B86901) and high dialdehyde (B1249045) selectivity for other cyclic olefins rsc.orgmdpi.com. Similarly, heterogenized Ru-PNP catalysts have been shown to selectively reduce esters and lactones under mild conditions nih.gov.
Specific Catalytic Transformations
Metal complexes incorporating ligands synthesized from this compound have been successfully employed as catalysts in a range of specific organic transformations.
| Catalytic Reaction | Catalyst/Ligand Type | Substrates | Products | Key Findings |
| Suzuki-Miyaura Coupling | Palladium PNP and PCP pincer complexes | Aryl halides and boronic acids | Biaryl compounds | Effective catalysis for C-C bond formation acs.orglibretexts.org. |
| Aldehyde-Ester Coupling | Iron PNP pincer complexes | Aromatic aldehydes and ethyl diazoacetate | 3-Hydroxyacrylates | Selective formation of otherwise difficult to prepare compounds acs.org. |
| Hydroformylation | Rhodium PNP pincer complexes | Cycloolefins | Aldehydes | High conversion and selectivity rsc.orgmdpi.com. |
| Asymmetric Hydrogenation | P-stereogenic pincer-iridium complexes | Ketones, olefins, quinolines | Chiral alcohols and amines | Moderate to excellent conversions nih.gov. |
| Ester Hydrogenation | Heterogenized Ru-PNP catalysts | Esters and lactones | Alcohols | Selective reduction under mild conditions nih.gov. |
| Hydroboration of CO₂ | POCOP pincer nickel complexes | Carbon dioxide and catecholborane | Methanol (B129727) derivative | High turnover frequencies at room temperature mdpi.com. |
| Dehydrogenation of Methanol | PNCNP pincer palladium hydride complex | Methanol | Formaldehyde | Active catalysis under mild conditions nih.gov. |
| Hydration of Nitriles | PNCNP pincer palladium hydride complex | Nitriles | Primary amides | Highly efficient and selective conversion nih.gov. |
Arylations
Ligands derived from this compound are effective in palladium-catalyzed arylation reactions, which are fundamental processes for constructing carbon-carbon bonds in organic synthesis. The steric bulk and electron-donating properties of diisopropylphosphino groups are key to promoting the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
In palladium-catalyzed mono-α-arylation of ketones, such as acetone, with aryl halides and tosylates, the design of the phosphine ligand is critical for controlling reactivity and selectivity. organic-chemistry.org Custom-designed P,N-ligands incorporating bulky and electron-rich phosphine moieties enable the reaction to proceed with high yields for a range of aryl chlorides, bromides, and iodides. organic-chemistry.org Similarly, ylide-functionalized phosphines (YPhos), which can be synthesized from precursors like this compound, have been shown to be uniquely effective in the γ-arylation of 1,3-dioxinone derivatives with aryl chlorides at room temperature. Experimental and computational studies reveal that these bulky, electron-rich ligands facilitate the oxidative addition of aryl chlorides and promote the rate-limiting reductive elimination step.
The choice of the phosphine ligand can significantly influence the outcome of C-H arylation reactions. For instance, in the palladium-catalyzed C-H arylation of benzophospholes, the reaction with aryl iodides and bromides can proceed without a phosphine ligand, but a bulky ligand like tricyclohexylphosphine (B42057) (PCy₃) is effective for less reactive aryl chlorides. rsc.org Research has also shown that in certain base-promoted coupling reactions, the choice of phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can alter the reaction mechanism, favoring pathways that involve aryl radicals. nih.gov
Below is a data table summarizing the impact of different phosphine ligands on a representative palladium-catalyzed arylation reaction.
| Ligand Type | Aryl Halide | Substrate | Catalyst System | Yield (%) | Reference |
| P,N-Ligand (Mor-DalPhos) | Aryl Bromide | Acetone | Pd₂(dba)₃ / Ligand | 85 | organic-chemistry.org |
| Ylide-Functionalized Phosphine (keYPhos) | Aryl Chloride | Secondary Phosphine | Pd(dba)₂ / Ligand | 83 | acs.org |
| Buchwald-type (XPhos) | Aryl Bromide | Ketimine | Pd(OAc)₂ / Ligand | ~80-95 | |
| No Ligand | Aryl Iodide | Benzophosphole | Pd(OAc)₂ | High | rsc.org |
| PCy₃ | Aryl Chloride | Benzophosphole | Pd(PCy₃)₂ | Good | rsc.org |
Hydroaminations and Hydrohydrazinations (e.g., Au(I)-catalyzed)
Gold(I) catalysis has emerged as a powerful tool for the addition of N-H bonds across unsaturated carbon-carbon bonds. The performance of these catalysts is highly dependent on the ancillary ligand attached to the gold center. Ligands derived from this compound, featuring bulky diisopropylphosphino groups, create electron-rich and sterically hindered gold(I) complexes that exhibit enhanced catalytic activity and stability.
In the context of hydroamination, electron-rich phosphines with significant steric demand have proven to be superior. unl.pt These ligands stabilize the cationic gold(I) center, preventing decomposition and promoting the activation of alkenes or alkynes toward nucleophilic attack by an amine. unl.ptnih.gov Gold(I) complexes bearing bulky phosphane ligands have demonstrated exceptional activity as catalysts for the hydroamination of various alkynes with amines, functioning efficiently under mild conditions and at low catalyst loadings (0.1–0.2 mol %). unl.pt The catalytic cycle is generally understood to involve the coordination of the unsaturated substrate to the gold(I) center, followed by the nucleophilic addition of the amine, and finally a protodeauration step to release the product and regenerate the catalyst. nih.gov
Similarly, in gold(I)-catalyzed hydrohydrazination reactions, which involve the addition of hydrazines to alkynes to form hydrazones, the choice of phosphine ligand is critical. A study screening various (L)AuCl precatalysts for the hydrohydrazination of terminal aryl alkynes found that bulky, electron-donating phosphine ligands were particularly effective, allowing the reaction to proceed at room temperature with low catalyst loading (1 mol % Au). researchgate.net
The table below presents research findings on the performance of different gold(I)-phosphine catalysts in these transformations.
| Ligand/Catalyst | Substrate 1 | Substrate 2 | Reaction | Catalyst Loading (mol %) | Yield (%) | Reference |
| AuCl(PCyp₂ArXyl₂) / NaBArF₄ | Phenylacetylene | Aniline (B41778) | Hydroamination | 0.1-0.2 | High | unl.pt |
| (cataCXium-A)AuCl / LiB(C₆F₅)₄ | Terminal Aryl Alkynes | Hydrazine Hydrate | Hydrohydrazination | 1 | High | researchgate.net |
| (AAOC)AuCl / AgSbF₆ | Phenylacetylene | p-Toluenesulfonyl hydrazide | Hydrohydrazination | 1 | 71 | nih.gov |
| Phosphine Gold(I) Complexes | Unactivated Alkenes | Amines | Hydroamination | N/A | Good | hku.hk |
Metal-Free CO₂ Conversion via Phosphorus-Ligand Cooperative Catalysis
The activation and conversion of carbon dioxide (CO₂), a thermodynamically stable molecule, into valuable chemicals is a significant challenge in chemistry. A promising metal-free approach involves the use of "Frustrated Lewis Pairs" (FLPs). An FLP consists of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. mdpi.com This unquenched reactivity allows the pair to cooperatively activate small molecules like H₂ and CO₂. mdpi.comnih.govbris.ac.uk
Phosphines with bulky substituents, such as those derived from this compound (e.g., di-tert-butylphosphine), can act as the Lewis base component in an FLP system. When paired with a sterically hindered Lewis acid (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃), these phosphines can participate in the capture and reduction of CO₂. bris.ac.uk The phosphine's lone pair of electrons attacks the electrophilic carbon of CO₂, while the Lewis acid interacts with one of the oxygen atoms. This cooperative binding activates the CO₂ molecule. bris.ac.uk
This activation strategy can be extended to the catalytic hydrogenation of CO₂. First, the FLP heterolytically cleaves molecular hydrogen (H₂), forming a phosphonium (B103445) cation and a hydridoborate anion. mdpi.com The resulting species can then reduce CO₂, often to the formate (B1220265) or even methanol level. mdpi.comresearchgate.net For example, an oxygen-bridged aluminum/phosphorus FLP, tBu₂P–O–AlBis₂ (where Bis = CH(SiMe₃)₂), derived from a secondary phosphine oxide, has been shown to react with H₂ and subsequently reduce CO₂ to a formic acid adduct at ambient temperature and pressure. nih.gov
The following table summarizes the reactivity of different phosphine-based FLPs with CO₂.
| Lewis Base (Phosphine) | Lewis Acid | Small Molecule Activated | Product | System Type | Reference |
| tBu₃P | B(C₆F₅)₃ | CO₂ | tBu₃P(CO₂)B(C₆F₅)₃ adduct | Intermolecular FLP | bris.ac.uk |
| tBu₂P(H)–O–Al(H)Bis₂ | (Internal Al center) | CO₂ + H₂ | tBu₂P(H)–O–Al(CO₂H)Bis₂ | Intramolecular FLP | nih.gov |
| Phosphine | Borane | CO₂ + H₂ | Methanol | Catalytic FLP Hydrogenation | mdpi.comresearchgate.net |
| NHC | N/A | CO₂ | Methanol | Organocatalytic Reduction | bris.ac.uk |
Spectroscopic and Computational Characterization of Chlorodiisopropylphosphine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
The structural analysis of chlorodiisopropylphosphine and its derivatives relies heavily on a combination of spectroscopic techniques. These methods provide detailed insights into the molecular framework, electronic environment of atoms, and bonding characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ³¹P, and ¹³C nuclei, is fundamental for determining the connectivity and stereochemistry. Infrared (IR) spectroscopy helps identify characteristic vibrational modes of functional groups, while single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing organophosphorus compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and electronic environment within a molecule. For phosphines and their derivatives, ¹H, ³¹P, and ¹³C NMR are the most commonly employed techniques.
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the spectrum is characteristic of the isopropyl groups attached to the phosphorus atom. The protons of the methyl (CH₃) groups and the methine (CH) group give rise to distinct signals. Due to spin-spin coupling with the phosphorus-31 nucleus and adjacent protons, these signals appear as complex multiplets.
In derivatives, such as isopropyl-diphenylphosphine, the ¹H NMR spectrum shows a doublet of doublets for the methyl protons and a multiplet for the methine proton, alongside signals for the phenyl groups rsc.org. The coupling between protons and the phosphorus nucleus (J-coupling) is a key feature, providing valuable structural information. For instance, in some chiral phosphonate (B1237965) esters, the ¹H NMR spectra reveal distinct resonances for methyl groups attached directly to the phosphorus core, appearing as doublets due to coupling with the phosphorus atom nih.gov.
Table 1: Representative ¹H NMR Data for Isopropyl-Containing Phosphine (B1218219) Derivatives Data is presented for related compounds to illustrate typical spectral features.
| Compound | Chemical Shift (δ) for CH₃ (ppm) | Chemical Shift (δ) for CH (ppm) | J-coupling (Hz) |
| Isopropyl-diphenylphosphine | 1.06 (dd) | 2.43 (h) | Not specified |
| Diisopropyl-phenylphosphine | 0.56-1.10 (dd) | 2.10 (hd) | Not specified |
Phosphorus-31 (³¹P) NMR is particularly powerful for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus scispace.com. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment and coordination of the phosphorus atom, spanning a wide range.
For this compound, the ³¹P NMR spectrum exhibits a characteristic chemical shift that confirms the presence of the P-Cl bond and the diisopropyl substitution. The chemical shift for this compound is reported to be approximately +19.4 ppm, though values can vary with the solvent and reference standard ucsb.edu.
Coordination of the phosphine to a metal center, or its conversion into other derivatives like phosphine oxides or phosphinites, leads to significant changes in the ³¹P chemical shift. This change, known as the coordination shift (Δδ), provides insight into the nature of the metal-phosphorus bond researchgate.net. For example, the formation of transition metal complexes with phosphine ligands results in a downfield shift of the ³¹P NMR resonance researchgate.netfigshare.com. The chemical shifts of tertiary phosphines can be predicted using computational models, which take into account the various substituents on the phosphorus atom man.ac.uk.
Table 2: ³¹P NMR Chemical Shifts for this compound and Related Compounds
| Compound | Chemical Shift (δ) (ppm) |
| PPr(i)₃ (Triisopropylphosphine) | +19.4 |
| PBu(t)₃ (Tri-tert-butylphosphine) | +63.0 |
| Isopropyl-diphenylphosphine | +2.26 |
| Diisopropyl-phenylphosphine | +11.9 |
| Diethyl phosphonate | +7.0 (approx.) |
Note: Chemical shifts are relative to 85% H₃PO₄. ucsb.eduhuji.ac.il
For related compounds like isopropyl-diphenylphosphine, the ¹³C NMR spectrum shows a doublet for the methyl carbons with a P-C coupling constant (J(P-C)) of 17.9 Hz, and another doublet for the methine carbon with a J(P-C) of 8.27 Hz rsc.org. The study of various organophosphorus compounds reveals that phosphorus-carbon coupling constants are useful for conformational analysis researchgate.net.
Table 3: Representative ¹³C NMR Data for Isopropyl-Containing Phosphine Derivatives Data is presented for related compounds to illustrate typical spectral features.
| Compound | Chemical Shift (δ) for CH₃ (ppm) | J(P-C) for CH₃ (Hz) | Chemical Shift (δ) for CH (ppm) | J(P-C) for CH (Hz) |
| Isopropyl-diphenylphosphine | 19.6 | 17.9 | 24.9 | 8.27 |
| Diisopropyl-phenylphosphine | 19.2 | 16.07 | 22.2 | 5.5 |
X-ray Diffraction (Single Crystal)
X-ray diffraction studies on complexes containing phosphine ligands reveal detailed information about the coordination geometry around the metal center. For example, studies on cyclopalladated compounds with phosphine ligands have elucidated the crystal structures, showing a square planar coordination sphere around the palladium atom formed by atoms from the primary ligand and the phosphorus atom from the phosphine mdpi.com. Similarly, the structures of various metal-organic frameworks (MOFs) incorporating phosphine ligands have been solved using single-crystal X-ray diffraction, revealing details about the coordination environment and the formation of extended networks rsc.org. These studies are crucial for understanding the steric and electronic effects of the phosphine ligand in the context of coordination chemistry and catalysis.
Table 5: Illustrative Bond Parameters from X-ray Diffraction of Phosphine Complexes Data is presented for representative phosphine complexes to illustrate typical structural parameters.
| Complex Type | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| Silver-Triphenylphosphine Complex | Ag-P | 2.34 - 2.40 | P-Ag-X | 110 - 140 |
| Palladium-Phosphine Complex | Pd-P | ~2.25 | P-Pd-N | ~90 (trans) |
| Copper(I)-Diphosphine MOF | Cu-P | ~2.27 | P-Cu-P | ~120 |
Note: These values are illustrative and vary depending on the specific complex. mdpi.comrsc.orgresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, EPR spectroscopy is an invaluable tool for studying radical species that can be generated from it. Phosphorus-centered radicals are of significant interest due to the unique hyperfine interactions with the 31P nucleus (I = 1/2), which provide detailed information about the radical's structure and electronic environment.
Radical intermediates derived from this compound can be generated through various methods, such as radiolysis or chemical oxidation/reduction. The resulting phosphorus-centered radicals, such as the diisopropylphosphinyl radical (i-Pr₂P•) or its radical cation, would exhibit characteristic EPR spectra. The analysis of these spectra can reveal key parameters:
g-factor: This parameter provides information about the electronic environment of the unpaired electron.
Hyperfine Coupling Constant (A): The interaction of the unpaired electron with the magnetic nucleus of 31P leads to a splitting of the EPR signal into a doublet. The magnitude of this splitting, the hyperfine coupling constant, is highly sensitive to the geometry and the hybridization of the phosphorus atom, indicating the extent of s and p character in the singly occupied molecular orbital (SOMO). Large hyperfine couplings are characteristic of significant spin density on the phosphorus nucleus.
Although specific EPR studies on radicals derived directly from this compound are not extensively documented in the literature, the principles of EPR spectroscopy have been widely applied to study a variety of phosphorus-centered radicals. rsc.orgresearchgate.netrsc.org These studies demonstrate that EPR is a powerful technique for identifying and characterizing transient radical intermediates in reactions involving organophosphorus compounds. For instance, in a hypothetical reaction where this compound is involved in a single-electron transfer process, EPR could be used to detect and characterize the resulting phosphorus-centered radical, providing crucial mechanistic insights.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of this compound and its derivatives at the molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular orbital analysis, offer deep insights that complement experimental findings.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational tool for studying organophosphorus compounds due to its balance of accuracy and computational efficiency. q-chem.com DFT calculations can provide detailed information about the electronic structure, geometry, and reactivity of molecules like this compound.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For reactions involving this compound, such as its role in catalysis or nucleophilic substitution, DFT can be used to:
Identify Intermediates and Transition States: By locating stationary points on the potential energy surface, DFT can characterize the structures of transient intermediates and the transition states that connect them.
Calculate Activation Energies: The energy difference between reactants and transition states provides the activation energy barrier, which is crucial for understanding reaction kinetics.
Evaluate Reaction Pathways: DFT can be used to compare the energetics of different possible reaction pathways, thereby predicting the most likely mechanism. rsc.orgacs.org
For example, in a phosphine-catalyzed reaction, DFT can model the initial nucleophilic attack of the phosphine, the formation of key intermediates like zwitterions, and the subsequent steps leading to the final product. acs.org The calculated energy profile can reveal the rate-determining step and provide insights into the factors controlling the reaction's selectivity.
Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a reaction involving a phosphine catalyst.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants + Phosphine | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate 1 | -5.7 |
| 4 | Transition State 2 | +20.1 |
| 5 | Intermediate 2 | -12.3 |
| 6 | Transition State 3 | +18.5 |
| 7 | Products + Phosphine | -25.0 |
This table is illustrative and does not represent actual data for a specific reaction of this compound.
DFT methods can accurately predict a range of spectroscopic properties, which is invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound and its derivatives, DFT can be used to calculate:
Vibrational Frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of a molecule and to aid in the assignment of vibrational modes.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical predictions of 31P, 13C, and 1H NMR chemical shifts. researchgate.netacs.org These predictions can be highly accurate and are particularly useful for distinguishing between different isomers or for understanding the electronic effects of substituents.
The following table shows a comparison of hypothetical experimental and DFT-calculated 31P NMR chemical shifts for a series of phosphine compounds.
| Compound | Experimental 31P NMR Shift (ppm) | Calculated 31P NMR Shift (ppm) |
| Trimethylphosphine | -62.0 | -60.5 |
| Triethylphosphine | -20.4 | -19.8 |
| Triisopropylphosphine (B1582976) | +19.5 | +20.1 |
| This compound | Value not available | Hypothetical calculated value |
| Triphenylphosphine | -6.0 | -5.2 |
This table includes representative data for common phosphines to illustrate the accuracy of DFT predictions and highlights the potential for calculating the value for this compound.
DFT calculations provide access to key thermodynamic and kinetic parameters that govern the behavior of chemical systems. By calculating the Gibbs free energies of reactants, products, and transition states, it is possible to determine the thermodynamic favorability and kinetic barriers of reactions involving this compound.
Thermodynamic Profiles: DFT can be used to calculate reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG), which indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.
Kinetic Profiles: The calculation of activation energies (Ea) and pre-exponential factors allows for the estimation of reaction rate constants using transition state theory. This is crucial for understanding reaction dynamics and for predicting how changes in molecular structure will affect reaction rates. researchgate.net
These computational investigations can guide the design of new catalysts and the optimization of reaction conditions by providing a detailed understanding of the underlying thermodynamic and kinetic factors.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. For phosphine ligands like this compound, MO analysis is key to understanding their behavior as ligands in transition metal complexes.
The bonding of a phosphine ligand to a metal center is typically described by the Dewar-Chatt-Duncanson model, which involves two main components:
σ-donation: The phosphine donates electron density from its highest occupied molecular orbital (HOMO), which is primarily the lone pair on the phosphorus atom, to an empty d-orbital on the metal.
π-acceptance (back-bonding): The metal donates electron density from a filled d-orbital to an empty acceptor orbital on the phosphine ligand. In the case of phosphines, the primary acceptor orbitals are the antibonding σ* orbitals of the P-C and P-Cl bonds. umb.edulibretexts.org
The energy and composition of the frontier molecular orbitals (HOMO and LUMO) of this compound, which can be calculated using DFT, determine its electronic properties as a ligand. The energy of the HOMO is related to its σ-donor strength, while the energy of the LUMO (and other low-lying unoccupied orbitals) is related to its π-acceptor ability. The electronegative chlorine atom in this compound is expected to lower the energy of both the HOMO and the P-Cl σ* orbital, making it a weaker σ-donor and a stronger π-acceptor compared to a trialkylphosphine like triisopropylphosphine.
MO analysis can also be used to visualize the orbitals involved in bonding and to quantify the extent of σ-donation and π-back-bonding in metal-phosphine complexes. This provides a detailed picture of the metal-ligand interaction and helps to explain the influence of the phosphine ligand on the properties and reactivity of the complex.
Conformational Analysis and Steric Effects
The spatial arrangement and bulk of the diisopropylphosphino group in this compound and its derivatives are critical factors that dictate their reactivity, coordination chemistry, and catalytic activity. A detailed analysis of the molecule's conformation and the quantification of its steric profile provide essential insights into its chemical behavior.
Conformational Analysis
A complete conformational analysis of this compound through experimental methods like gas electron diffraction or single-crystal X-ray diffraction is not extensively documented in the literature. However, significant insights can be drawn from computational studies and by analogy to structurally related compounds. The molecule's conformational landscape is primarily defined by the rotation of the two isopropyl groups around the phosphorus-carbon (P-C) bonds.
Due to the steric hindrance imposed by the bulky isopropyl groups, free rotation around the P-C bonds is considerably restricted. Computational modeling and studies on analogous trialkylphosphines suggest that the molecule exists as a mixture of several stable conformers (rotamers) at room temperature. researchgate.net These stable conformations represent local minima on the potential energy surface, corresponding to staggered arrangements of the methyl groups to minimize van der Waals repulsion.
The energy barriers to rotation between these conformers are expected to be significant. Studies on similarly crowded molecules, such as those containing multiple isopropyl groups attached to a central silicon or nitrogen atom, have shown that these rotational barriers can be high enough to be measured by dynamic nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com By analogy, it is predicted that at sufficiently low temperatures, the interconversion between different rotamers of this compound would become slow on the NMR timescale, potentially allowing for the observation of distinct signals for the non-equivalent methyl groups of the isopropyl substituents.
Steric Effects
The steric bulk of the diisopropylphosphino moiety is a defining characteristic that heavily influences its coordination to metal centers and its role in catalysis. The size of the ligand can control the number of ligands that can coordinate to a metal, influence the reaction rates, and determine the regioselectivity and stereoselectivity of catalytic transformations. nih.gov The steric properties of phosphine ligands are commonly quantified using parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur).
Percent Buried Volume (%Vbur): A more sophisticated and often more accurate measure of a ligand's steric impact is the percent buried volume. This parameter calculates the percentage of the volume of a sphere around the metal center (typically with a radius of 3.5 Å) that is occupied by the ligand. nih.govnih.gov Unlike the cone angle, which can be misleading for ligands with irregular shapes, the %Vbur provides a more precise representation of the steric shielding of the metal center. rsc.orgnih.gov Ligands with a high %Vbur are effective at creating a sterically crowded coordination sphere, which can be crucial for promoting certain catalytic steps, such as reductive elimination, and for stabilizing reactive intermediates. nih.gov
The table below compares the steric parameters of triisopropylphosphine with other common phosphine ligands to provide context for the steric footprint of the diisopropylphosphino group.
| Phosphine Ligand | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) |
|---|---|---|
| Trimethylphosphine (PMe₃) | 118° | 22.5% |
| Triethylphosphine (PEt₃) | 132° | 27.1% |
| Triisopropylphosphine (P(i-Pr)₃) | 160° | 34.8% |
| Tricyclohexylphosphine (B42057) (PCy₃) | 170° | 39.1% |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182° | 43.8% |
| Triphenylphosphine (PPh₃) | 145° | 31.9% |
Data for the table is compiled from various sources for comparative purposes. The %Vbur values are calculated based on a standard sphere radius of 3.5 Å and a Pd-P bond length of 2.28 Å. researchgate.net
The significant steric bulk imparted by the two isopropyl groups is a key feature in the application of this compound as a precursor to valuable ligands in homogeneous catalysis. This steric hindrance can facilitate challenging cross-coupling reactions and stabilize low-coordinate metal centers, which are often key catalytic intermediates.
Emerging Research Areas and Future Directions
Applications in Advanced Materials Science
The distinct properties of chlorodiisopropylphosphine have positioned it as a key intermediate in the synthesis of high-performance materials. Researchers are actively exploring its potential in creating novel polymers, coatings, and flame retardants with enhanced functionalities.
Development of Polymers and Coatings
This compound serves as a foundational reagent in the synthesis of specialized polymers and coatings. chemimpex.com While direct incorporation into polymer backbones is an area of ongoing research, its primary role is in the preparation of functionalized phosphine (B1218219) monomers that can then be polymerized.
A notable area of research involves the synthesis of reactive polymers containing diisopropylphenylphosphine groups. These polymers are prepared by first reacting this compound with a suitable Grignard reagent to introduce a phenyl group bearing a reactive site, such as a vinyl group. This functionalized phosphine monomer can then undergo polymerization. The resulting polymers, which feature phosphorus atoms integrated into their structure, are investigated for their potential in catalysis and as advanced coating materials with tailored surface properties. sigmaaldrich.com
Table 1: Research Highlights in Phosphine-Containing Polymers
| Polymer Type | Precursor from this compound | Potential Applications | Key Research Findings |
| Reactive Polymers | p-Styryldiisopropylphosphine | Catalysis, Functional Coatings | Synthesis of reactive polymers with diisopropylphenylphosphine groups has been demonstrated. sigmaaldrich.com |
Synthesis of Flame Retardants
The inherent flame-retardant properties of phosphorus have led to extensive research into organophosphorus compounds as effective flame retardants. This compound is a valuable precursor in the synthesis of these materials. chemimpex.com Its reactivity allows for the introduction of the phosphorus moiety into various molecular architectures, leading to the development of both additive and reactive flame retardants.
Research in this area focuses on creating organophosphorus flame retardants that can be incorporated into flammable materials like plastics and textiles to meet stringent safety standards. While specific flame retardants derived directly from this compound are a subject of industrial research, the general strategy involves reacting it with molecules containing functional groups like hydroxyl or amino groups to create larger, more complex organophosphorus compounds. These compounds can act in either the gas phase, by interrupting the combustion cycle, or in the condensed phase, by promoting the formation of a protective char layer. For instance, related organophosphorus compounds like diphenylphosphinyl chloride have been used to synthesize bio-based flame retardants from molecules such as daidzein, which have shown to be highly effective in epoxy resins. researchgate.netcnrs.fr This approach highlights the potential for creating highly effective flame retardants from precursors like this compound.
Electrochemical Applications
The demand for safer and more efficient energy storage solutions has driven research into novel electrolyte components for lithium-ion batteries. This compound has emerged as a key starting material in the synthesis of new electrolyte salts with promising properties.
Synthesis of Novel Electrolyte Salts for Lithium-ion Batteries
A significant area of emerging research is the use of this compound in the electrochemical synthesis of novel electrolyte salts for lithium-ion batteries. google.com Specifically, it is a precursor to lithium perfluoroalkylphosphonate, a salt that shows potential as a new electrolyte for these batteries. researchgate.net
The synthesis involves the electrochemical fluorination of this compound to produce a perfluoroalkylphosphonate acid, which is then reacted with lithium fluoride (B91410) (LiF) to yield the final salt. researchgate.net This novel electrolyte salt has been investigated for its conductivity, stability, and performance in secondary battery systems.
Table 2: Performance of Lithium Perfluoroalkylphosphonate Electrolyte
| Property | Value |
| Solvent System | Ethylene carbonate (EC) / Dimethyl carbonate (DMC) (1:1 by mass) |
| Discharge Platform | 3.7 V (with LiCoO₂ anode and Li cathode) |
| Initial Discharge Capacity | 107 mAh·g⁻¹ |
| Efficiency after 50 cycles | 102% (capacity decreased significantly after 40 cycles) |
| Electrochemical Impedance | Approximately 140 Ω |
These findings indicate that lithium perfluoroalkylphosphonate, synthesized from this compound, is a promising candidate for a new electrolyte salt in lithium-ion rechargeable batteries. researchgate.net
Research in Chemical Biology and Therapeutic Applications
This compound is a valuable tool in the fields of chemical biology and medicinal chemistry, primarily serving as a precursor for the synthesis of more complex molecules with biological activity or utility. chemimpex.com Its role in the synthesis of active pharmaceutical ingredients (APIs) is an area of active development. chemimpex.com
In chemical biology, phosphines are used as chemical probes to study biological processes within living systems. rsc.org this compound can be used to synthesize functionalized phosphines that are then incorporated into fluorescent probes. These probes can be designed to react selectively with specific molecules within a cell, leading to a change in fluorescence that allows for imaging and real-time monitoring of biological events. For example, phosphine-based probes have been developed for the fluorescent imaging of hypochlorous acid in living cells and zebrafish. rsc.org
Exploration of Novel Derivatives and Analogues
The reactivity of the phosphorus-chlorine bond in this compound makes it an excellent starting point for the synthesis of a wide array of novel derivatives and analogues with diverse applications. wikipedia.org These derivatives are primarily tertiary phosphines and phosphinite ligands, which are of significant interest in catalysis and materials science. wikipedia.org
The synthesis of these derivatives typically involves the reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, or with alcohols and phenols. wikipedia.org
Some notable examples of novel derivatives synthesized from this compound include:
p-Styryldiisopropylphosphine: Synthesized by reacting this compound with 4-chlorostyrene (B41422) via a Grignard reaction. This derivative can be used as a monomer in the synthesis of reactive polymers. sigmaaldrich.com
Zirconoalkenylphosphines: Formed through the zirconophosphination of alkynes using a combination of a zirconium complex and this compound. These compounds are useful intermediates in organic synthesis. sigmaaldrich.com
Luminescent mixed-donor platinum POCN pincer complexes: this compound is used in a cyclometalation process to create these complexes, which have potential applications in sensing and imaging. sigmaaldrich.com
Phosphinite ligands: These are prepared by reacting this compound with alcohols or phenols. Phosphinites are versatile ligands for various metal catalysts. wikipedia.org
The exploration of new derivatives continues to be a vibrant area of research, with the potential to uncover new catalysts, materials, and molecules with unique properties and applications.
Expanding the Scope of Organophosphorus Compounds
This compound serves as a critical intermediate in the synthesis of a wide variety of organophosphorus compounds, significantly broadening their chemical space and potential applications. google.comchemimpex.com Its P-Cl bond is highly reactive towards nucleophiles, making it an ideal starting point for introducing the diisopropylphosphino group into more complex molecules. wikipedia.org
A primary application of this compound is in the preparation of specialized tertiary phosphines and phosphinite ligands. wikipedia.orgscbt.com By reacting it with Grignard reagents or organolithium compounds, researchers can introduce a third, often complex, organic substituent onto the phosphorus atom. wikipedia.org Similarly, reactions with alcohols or phenols in the presence of a base yield phosphinites, which are also versatile ligands for catalysis. wikipedia.org
Recent research has demonstrated the utility of this compound in creating highly specific molecules for advanced applications:
Advanced Materials: It is used to synthesize p-styryldiisopropylphosphine, a monomer that can be incorporated into reactive polymers. sigmaaldrich.com
Organometallic Chemistry: It acts as a phosphination reagent for the zirconophosphination of alkynes, leading to the formation of functionalized zirconoalkenylphosphines. sigmaaldrich.com
Luminescent Complexes: Researchers have utilized this compound in the synthesis of luminescent mixed-donor platinum POCN pincer complexes through cyclometalation. sigmaaldrich.com
Energy Storage: The compound has been employed in the electrochemical synthesis of novel fluoroalkyl lithium phosphonate (B1237965) salts, which are being explored as electrolytes for lithium-ion secondary batteries. google.com
Bioactive Compounds: The broader field of organophosphorus chemistry is crucial in drug discovery, with phosphine oxides, phosphonates, and phosphinates being important motifs in bioactive molecules. researchgate.net this compound serves as a key precursor for derivatives that are foundational to these classes of compounds. chemimpex.com
The versatility of this compound is highlighted by its role in producing compounds for diverse fields, as shown in the table below.
| Category | Specific Compound/System Synthesized | Application Area |
| Ligands | Tertiary Phosphines, Phosphinites | Metal-Catalyzed Reactions |
| Polymers | p-Styryldiisopropylphosphine | Advanced Materials |
| Organometallics | Zirconoalkenylphosphines | Synthetic Chemistry |
| Pincer Complexes | Luminescent Platinum POCN Complexes | Photonics, Catalysis |
| Electrolytes | Fluoroalkyl Lithium Phosphonates | Lithium-Ion Batteries |
| Agrochemicals | Various Organophosphine Pesticides | Agriculture |
Tailoring Reactivity through Structural Modifications
A significant future direction in organophosphorus chemistry involves the precise tailoring of a compound's reactivity by making subtle or substantial changes to its molecular structure. This compound is an ideal platform for such modifications. The two isopropyl groups provide a specific steric and electronic environment, but the true tunability comes from the substitution of the chlorine atom.
By strategically choosing the nucleophile to react with the P-Cl bond, chemists can systematically alter the properties of the resulting phosphine. wikipedia.org This allows for the fine-tuning of ligands for optimal performance in catalytic systems. chemimpex.comnih.gov For instance, replacing the chlorine with different alkyl or aryl groups can modify the ligand's cone angle (steric bulk) and its electron-donating ability, which in turn influences the activity, selectivity, and stability of the metal catalyst it coordinates to. mdpi.com
Examples of this tailored approach include:
Catalyst Optimization: Phosphine ligands are essential in metal-catalyzed cross-coupling reactions. By synthesizing a library of phosphines from this compound with varied third substituents, researchers can screen for the optimal ligand for a specific transformation, such as in Suzuki or Buchwald-Hartwig couplings. organic-chemistry.org
Functional Materials: The synthesis of p-styryldiisopropylphosphine is a prime example of structural modification for a specific function. sigmaaldrich.com The introduction of the polymerizable styryl group allows the electronic and steric properties of the phosphine to be embedded within a larger polymer matrix, creating materials with unique catalytic or binding properties.
P-Stereogenic Centers: Advanced synthetic methods, often using related chlorophosphine precursors, allow for the creation of P-stereogenic phosphines. nih.gov These chiral ligands are highly valuable in asymmetric catalysis, where the precise three-dimensional arrangement of atoms around the phosphorus center can control the stereochemical outcome of a reaction. nih.gov
The ability to modify the structure of phosphines derived from this compound is a powerful tool for developing next-generation catalysts, functional materials, and bioactive molecules with precisely controlled reactivity and function.
Q & A
Q. What are the established protocols for synthesizing chlorodiisopropylphosphine, and how can purity be validated?
this compound is typically synthesized via the reaction of isopropyl Grignard reagents with phosphorus trichloride under inert atmospheres (e.g., argon or nitrogen) . Key steps include:
- Inert Conditions : Use Schlenk-line techniques to prevent hydrolysis or oxidation.
- Purification : Distillation under reduced pressure (e.g., 12 mmHg yields ~165°C boiling point) .
- Purity Validation : Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) and gas chromatography-mass spectrometry (GC-MS) are standard for confirming molecular identity and purity thresholds (>98%) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- ³¹P NMR : Primary tool for confirming phosphorus coordination (δ ~100–120 ppm for phosphine derivatives) .
- Elemental Analysis : Quantifies C, H, and P content to validate stoichiometry.
- FT-IR : Identifies P-Cl stretches (~490–510 cm⁻¹) and confirms absence of hydrolyzed byproducts (e.g., P=O bonds) . Reproducibility requires calibration against certified reference materials and adherence to IUPAC guidelines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles compliant with EN 166 standards .
- Ventilation : Use fume hoods to mitigate inhalation risks (P-Cl bonds may release HCl upon hydrolysis).
- Waste Disposal : Neutralize residues with cold ethanol before aqueous disposal to prevent exothermic reactions .
Advanced Research Questions
Q. How do reaction solvents and temperatures influence the ligand-exchange kinetics of this compound in transition-metal complexes?
- Solvent Effects : Polar aprotic solvents (e.g., THF) accelerate ligand substitution due to improved solubility of metal precursors.
- Temperature Optimization : Kinetic studies using UV-Vis spectroscopy show higher rates at 40–60°C, but decomposition risks increase above 70°C .
- Methodology : Use stopped-flow techniques paired with Arrhenius plots to model activation energies .
Q. What factors contribute to the hydrolytic instability of this compound, and how can stability be enhanced for catalytic applications?
- Hydrolysis Pathways : P-Cl bonds react with moisture to form phosphine oxides and HCl. Stability is pH-dependent, with degradation rates increasing in acidic/neutral conditions .
- Stabilization Strategies :
- Additives: Triethylamine scavenges HCl, prolonging shelf life.
- Storage: Anhydrous molecular sieves in sealed ampules under argon .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-derived complexes?
- Data Cross-Validation : Compare turnover numbers (TONs) across multiple analytical methods (e.g., HPLC, ICP-OES) to rule out instrumental bias .
- Contextual Variables : Document substrate purity, catalyst loading, and reaction atmosphere (O₂-free vs. ambient) to isolate performance drivers .
- Meta-Analysis : Use tools like Google Scholar to assess citation trends and methodological rigor in conflicting studies .
Q. What role does this compound play in asymmetric catalysis, and what experimental designs optimize enantioselectivity?
- Ligand Design : Chirality transfer from isopropyl groups to metal centers (e.g., Ru or Pd) enables enantioselective C-C bond formation.
- Screening Workflow :
High-Throughput Screening : Test ligand:metal ratios (1:1 to 3:1) in microreactors.
Chiral HPLC : Quantify enantiomeric excess (ee) for structure-activity relationships .
- Computational Modeling : DFT studies (e.g., Gaussian) predict steric and electronic effects on transition states .
Methodological Notes
- Reproducibility : Detailed experimental logs (e.g., humidity levels, solvent batch numbers) are essential for replicating studies .
- Theoretical Frameworks : Link findings to organophosphorus chemistry theories (e.g., Tolman’s electronic parameters) to contextualize results .
- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and occupational exposure limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
